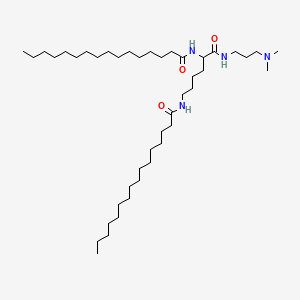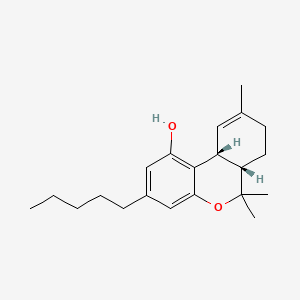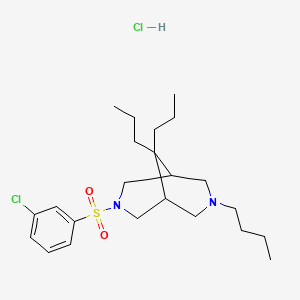
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
- Formation of the bicyclic core structure through a cyclization reaction.
- Introduction of the butyl and dipropyl groups via alkylation reactions.
- Incorporation of the 3-chlorophenylsulfonyl group through a sulfonylation reaction.
- Final purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups could contribute to its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other industrial products. Its diverse reactivity and stability make it a versatile compound for various applications.
作用机制
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride will depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride may include other bicyclic amines or sulfonyl-containing compounds. Examples could include:
- 3,7-Diazabicyclo(3.3.1)nonane derivatives with different substituents.
- Sulfonyl-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure
属性
CAS 编号 |
120466-65-1 |
|---|---|
分子式 |
C23H38Cl2N2O2S |
分子量 |
477.5 g/mol |
IUPAC 名称 |
3-butyl-7-(3-chlorophenyl)sulfonyl-9,9-dipropyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C23H37ClN2O2S.ClH/c1-4-7-13-25-15-19-17-26(29(27,28)22-10-8-9-21(24)14-22)18-20(16-25)23(19,11-5-2)12-6-3;/h8-10,14,19-20H,4-7,11-13,15-18H2,1-3H3;1H |
InChI 键 |
ZDBMKYUIDNSRFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC2CN(CC(C1)C2(CCC)CCC)S(=O)(=O)C3=CC(=CC=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




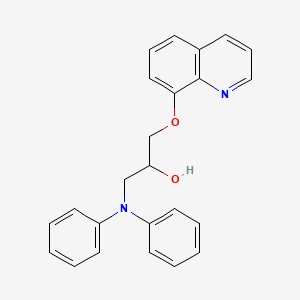
![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)


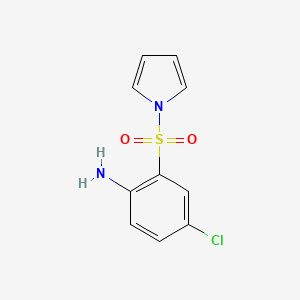

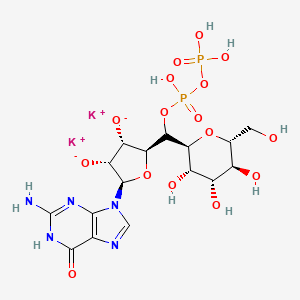
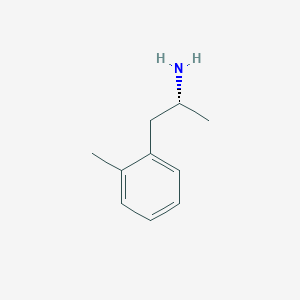

![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
